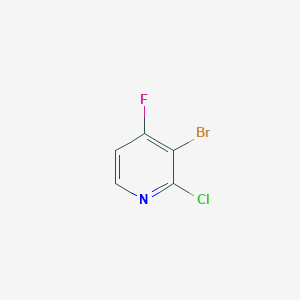

3-Bromo-2-chloro-4-fluoropyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halopyridines are recognized as indispensable synthetic intermediates, primarily because the carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations. nih.govresearchgate.net This versatility allows chemists to access a diverse range of functionalized pyridine derivatives, which are often key components in the synthesis of pharmaceuticals and agricultural products. nih.govacs.orgnih.gov

Halogenated pyridines are crucial building blocks that enable the construction of intricate molecular structures. nih.govacs.org Their ability to participate in various cross-coupling reactions (like Suzuki-Miyaura reactions) and nucleophilic aromatic substitution (SNAr) pathways makes them ideal starting points for creating complex poly-aromatic systems and other highly functionalized molecules. nih.govacs.orgresearchgate.net

For instance, pentafluoropyridine (B1199360) has been utilized as a foundational unit for the regioselective installation of aryl bromide groups, leading to multi-substituted halogenated arenes. nih.govacs.org These products can then undergo further selective transformations. The fluorinated pyridine scaffold can react with nucleophiles, while the aryl bromide portion can participate in metal-catalyzed coupling reactions. This chemo-selectivity allows for the stepwise and controlled construction of complex molecules, including functionalized linear polymers and materials with controlled network architectures. nih.gov The strategic use of these halogenated building blocks provides a direct and efficient pathway to molecular complexity that would be difficult to achieve otherwise. nih.gov

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, aiming to optimize the biological activity of a lead compound by making systematic structural modifications. nih.govacs.org Halogenated pyridines are of immense strategic importance in this context. The introduction of different halogens (F, Cl, Br, I) at various positions on the pyridine ring allows for the systematic probing of a compound's interaction with its biological target. nih.gov

Halogens can influence a molecule's properties in several ways, including its size, lipophilicity, and electronic distribution, which in turn affects its absorption, distribution, metabolism, excretion (ADME) profile, and binding affinity. acs.orgresearchgate.net For example, in a series of kinase inhibitors, the presence and position of halogen substituents on a benzene (B151609) ring attached to a thiazolidinedione scaffold significantly impacted potency. A 4-bromo derivative showed potent inhibitory activity, which was attributed to increased lipophilicity. acs.org Conversely, a review of pyridine derivatives with antiproliferative activity noted that compounds with halogen atoms sometimes exhibited lower activity compared to those with other substituents like methoxy (B1213986) or hydroxyl groups, highlighting the complex and context-dependent role of halogens in SAR. nih.govnih.gov The ability to readily synthesize a diverse library of halogenated pyridine analogs is therefore crucial for effectively mapping the SAR and identifying candidates with improved therapeutic profiles. researchgate.net

| Feature | Influence on SAR | Example from Research |

| Halogen Type | Affects size, electronegativity, and polarizability, influencing binding interactions. | In some studies, smaller halogens like F and Cl resulted in lower IC50 values (higher potency) compared to the larger iodine atom. nih.gov |

| Halogen Position | Determines the electronic profile and steric environment of the molecule. | Substitution at the meta position of a benzene ring with Bromine led to the most potent inhibition in a series of thiazolidinedione-based inhibitors. acs.org |

| Lipophilicity | Halogens generally increase lipophilicity, which can enhance membrane permeability and binding. | The enhanced activity of a 2,4-dichlorobenzylidene derivative was attributed to increased lipophilicity from the two halogen atoms. acs.org |

The Unique Role of Halogens in Modulating Reactivity and Electronic Properties of Pyridines

The presence of halogen atoms on a pyridine ring profoundly alters its fundamental electronic character and chemical reactivity. acs.orgrsc.org Pyridine itself is an electron-deficient aromatic system due to the electronegative nitrogen atom, which generally makes it susceptible to nucleophilic substitution (at the C-2 and C-4 positions) and resistant to electrophilic substitution (which occurs at C-3 only under harsh conditions). nih.gov Halogens, being highly electronegative, further withdraw electron density from the ring via the inductive effect, increasing this electron deficiency. rsc.org

This electronic modulation has several important consequences:

Enhanced SNAr Reactivity: The electron-withdrawing nature of halogens activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), making the displacement of halides or other leaving groups more facile. acs.orgnih.gov

Halogen Bonding: Heavier halogens (Cl, Br, I) possess a region of positive electrostatic potential on their outermost surface, opposite the C-X bond, known as a σ-hole. nih.govacs.org This allows them to act as halogen bond donors, forming non-covalent interactions with Lewis bases like nitrogen or oxygen atoms in biological macromolecules. nih.govacs.org This interaction is increasingly recognized as a key factor in molecular recognition and drug-target binding. nih.gov The strength of this interaction generally follows the trend I > Br > Cl. acs.org

Modulated Basicity: The introduction of electron-withdrawing halogens reduces the basicity of the pyridine nitrogen. This property is often exploited in medicinal chemistry to improve the water solubility of drug candidates. nih.govresearchgate.net

Computational studies have provided detailed insight into these effects. For example, molecular modeling of halogenated phenylpyridines shows that fluorine atoms can contract the pyridine ring and C-F bonds by donating electron density from their σ-orbitals, a unique electronic effect. acs.org The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) across these molecules dictates their reactivity, with specific positions being more susceptible to nucleophilic or electrophilic attack. acs.org

Challenges and Advancements in Regioselective Halogenation of Pyridine Systems

Despite their importance, the synthesis of specific isomers of halogenated pyridines presents a significant synthetic challenge. nih.govmountainscholar.org The inherent electronic properties of the pyridine ring make direct C-H halogenation difficult to control. Electrophilic aromatic substitution, a common method for halogenating arenes, is disfavored for the electron-deficient pyridine ring and, when successful, typically directs substitution to the C-3 position under harsh conditions. nih.govchemrxiv.org Achieving regioselective halogenation at the C-2, C-4, or other specific positions often requires innovative synthetic strategies. nih.govnih.gov

Recent years have seen remarkable advancements in overcoming these challenges:

Pyridine N-Oxide Activation: A common strategy involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide. This modification activates the ring, making the C-2 and C-4 positions highly susceptible to attack by halogenating agents. nih.govresearchgate.net Subsequent deoxygenation yields the desired 2-halo or 4-halopyridine.

Designed Phosphine (B1218219) Reagents: A novel, two-step strategy has been developed for the 4-selective halogenation of unactivated pyridines. This method involves the installation of a specially designed phosphine reagent at the 4-position to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govacs.orgresearchgate.net This approach is effective for a broad range of pyridines and can be used in the late-stage halogenation of complex molecules. nih.govresearchgate.net

Ring-Opening/Ring-Closing Strategies: To achieve 3-selective halogenation under mild conditions, a method involving the temporary opening of the pyridine ring has been developed. The pyridine is transformed into a reactive Zincke imine intermediate, which undergoes highly regioselective halogenation before the ring is closed to yield the 3-halopyridine. chemrxiv.org

These advanced methods provide chemists with powerful tools to overcome the innate reactivity patterns of the pyridine ring, enabling practical and regioselective access to a wide variety of valuable halogenated building blocks. nih.govnih.gov

| Method | Position Targeted | Reagent/Strategy | Key Advantage |

| Electrophilic Halogenation | C-3 | Strong acids, Lewis acids, high temp. | Direct C-H functionalization. nih.gov |

| Pyridine N-Oxide Activation | C-2, C-4 | Oxidation followed by halogenating agent. | Highly efficient and regioselective for activated positions. nih.govresearchgate.net |

| Designed Phosphine Reagents | C-4 | Heterocyclic phosphines, metal halides. | Excellent 4-selectivity on unactivated pyridines. nih.govacs.org |

| Zincke Imine Intermediates | C-3 | Ring-opening, halogenation, ring-closing. | Mild conditions for 3-selective halogenation. chemrxiv.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-4-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEIWXPQMDFERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349717-04-9 | |

| Record name | 3-bromo-2-chloro-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Reactivity of 3 Bromo 2 Chloro 4 Fluoropyridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine (B92270). wikipedia.orgpearson.com The presence of multiple halogen substituents on the pyridine ring, as in 3-bromo-2-chloro-4-fluoropyridine (B2994893), introduces questions of regioselectivity and relative reactivity.

In di- and trihalopyridines, the position of nucleophilic attack is governed by the electronic and steric environment of the carbon-halogen bonds. The electronegative nitrogen atom in the pyridine ring withdraws electron density, particularly from the C2 (ortho) and C4 (para) positions, making them more electrophilic and thus more susceptible to nucleophilic attack. nih.govstackexchange.com This activation is a key factor in determining the site-selectivity of SNAr reactions.

For instance, in polyhalogenated pyridines, the substitution pattern is influenced by the combined electronic effects of the halogens and the inherent reactivity of the pyridine ring positions. nih.gov A study on 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrated that regioselective SNAr reactions could be achieved, highlighting the ability to control which halogen is substituted by varying the nucleophile and reaction conditions. researchgate.net

Table 1: Regioselectivity in SNAr of a Polyhalogenated Pyridine Analog

| Nucleophile | Position of Substitution | Reference |

|---|---|---|

| Various nucleophiles | Regioselective substitution | researchgate.net |

The identity of the halogen atom (F, Cl, Br) at a particular position significantly impacts the rate and selectivity of SNAr reactions. The typical leaving group aptitude in SNAr reactions follows the order F > Cl > Br > I, which is inverse to their bond strengths. nih.govsci-hub.se This "element effect" is attributed to the rate-determining step often being the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. sci-hub.se

However, the leaving group ability can be influenced by the nucleophile and reaction conditions. For example, with sulfur nucleophiles, the reactivity of 2-halopyridines was found to be in the order of I > Br > Cl > F, suggesting that the second step of the SNAr mechanism (expulsion of the leaving group) is rate-determining in this case. sci-hub.se In contrast, with an oxygen nucleophile, the reactivity order was F > Cl > Br > I, indicating a charge-controlled reaction where the high electronegativity of fluorine promotes a faster reaction. sci-hub.se

Positional isomerism also plays a crucial role. The substitution of a leaving group at the 2- and 4-positions of the pyridine ring is generally favored because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom, providing stabilization. stackexchange.comechemi.com

Both steric and electronic factors are critical in determining the outcome of nucleophilic attack on halogenated pyridines. Electron-withdrawing groups on the pyridine ring enhance its reactivity towards nucleophiles. researchgate.net The inherent electron-deficient nature of the pyridine ring itself makes it more reactive than benzene (B151609) in SNAr reactions. pearson.com

Steric hindrance can influence the site of attack. For example, nucleophilic attack at the ortho (C2) position may be sterically hindered by the nitrogen atom's lone pair, potentially favoring attack at the para (C4) position. stackexchange.com However, the presence of substituents on the pyridine ring can alter this preference. For instance, the presence of a trifluoromethyl group at the 3-position can further activate the adjacent C2 position towards oxidative addition in cross-coupling reactions, which has parallels to SNAr reactivity. nih.gov Computational studies have shown that steric interactions can account for differences in reactivity between 2- and 3-substituted pyridines. researchgate.net

A multivariate linear regression model has been developed to predict the rate and regioselectivity of SNAr reactions based on computational descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the substitution site and surrounding atoms. chemrxiv.org This model highlights the quantitative interplay of electronic effects in governing reactivity. chemrxiv.org

Kinetic studies provide valuable insights into the mechanisms of SNAr reactions. For the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines, linear Brønsted-type plots were observed, indicating that the reaction proceeds through a typical SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

In another study on the reactions of ring-substituted N-methylpyridinium compounds with piperidine (B6355638), the reactions were found to be second-order with respect to piperidine. researchgate.netnih.gov This suggests a mechanism involving a rate-determining hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate, followed by deprotonation. researchgate.netnih.gov Computational results supported this, indicating that for Cl, Br, and I as leaving groups, the loss of the leaving group is concerted with deprotonation (E2 mechanism), while for the poorer leaving groups F and CN, a subsequent rapid loss of the leaving group occurs (E1cB-like mechanism). researchgate.netnih.govresearchgate.net

Under certain basic conditions, halogenated pyridines can undergo isomerization through the formation of pyridyne intermediates. This process can lead to substitution at positions not originally bearing a halogen. For example, 3-bromopyridines can be isomerized to 4-bromopyridines via a 3,4-pyridyne intermediate. nih.govnih.govrsc.orgamazonaws.comrsc.org This isomerization allows for subsequent facile SNAr at the 4-position, achieving a "4-selective" substitution of a starting 3-bromopyridine (B30812). nih.govnih.govrsc.orgamazonaws.comrsc.org

Mechanistic studies, including trapping experiments with furan, have confirmed the generation of 3,4-pyridyne under these reaction conditions. rsc.org The observed 4-selectivity is driven by the faster rate of the SNAr reaction on the 4-halo-pyridyl intermediate compared to other reaction pathways. nih.govrsc.orgamazonaws.com The addition of bromide salts can further enhance the efficiency of this isomerization and the selectivity of the subsequent substitution. rsc.orgamazonaws.com

Table 2: Evidence for Pyridyne Intermediate in the Isomerization/Substitution of 3-Halopyridines

| Experiment | Observation | Conclusion | Reference |

|---|---|---|---|

| Reaction of 3-iodopyridine (B74083) with furan | Formation of cycloadduct 13 | Supports generation of 3,4-pyridyne | nih.govrsc.org |

| Reaction of 3-iodopyridine with KBr | Formation of a mixture of 3- and 4-bromopyridine | Consistent with bromide addition to 3,4-pyridyne | nih.govamazonaws.comrsc.org |

Regioselectivity and Site-Selectivity in SNAr of Di- and Trihalopyridines

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines. The reactivity of different C-X bonds (X = F, Cl, Br, I) in these reactions can be selectively controlled.

In polyhalogenated pyridines, oxidative addition of the palladium catalyst is generally favored at the C2 and C4 positions due to their increased electrophilicity. nih.gov However, the selectivity also depends on the specific reaction conditions, other substituents, and the substitution pattern. nih.gov The oxidative addition step is often the selectivity-determining step and is generally considered irreversible. baranlab.org The regioselectivity of cross-coupling reactions often parallels that of traditional SNAr reactions. baranlab.org

The following table summarizes various transition metal-catalyzed cross-coupling reactions that can be applied to bromo- and chloro-pyridines.

Table 3: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions on Halopyridines

| Reaction Name | Catalyst/Reagents | Substrate Scope | Key Features | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids/esters, base | Aryl and vinyl halides/triflates | Tolerant to many functional groups. | , nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst, amines, base | Aryl halides/triflates | Forms C-N bonds. | , chemspider.com, mdpi.com |

| Sonogashira Coupling | Palladium catalyst, copper(I) co-catalyst, terminal alkynes, base | Aryl and vinyl halides/triflates | Forms C(sp²)-C(sp) bonds. Can be run under mild, copper-free conditions. | wikipedia.org, organic-chemistry.org, libretexts.org |

| Negishi Coupling | Nickel or Palladium catalyst, organozinc reagents | Aryl, vinyl, benzyl, or allyl halides | Versatile for C-C bond formation. | organic-chemistry.org |

| Stille Coupling | Palladium catalyst, organotin reagents | Aryl and vinyl halides/triflates | Less sensitive to air and moisture than some other methods. | nih.gov, nih.gov |

For a molecule like this compound, the differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited for selective functionalization. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-OTf > C-Cl, with C-F bonds being the least reactive. This allows for sequential cross-coupling reactions at different positions. For example, in a molecule containing both a bromo and a chloro substituent, the bromo position can often be selectively functionalized first.

Palladium-Catalyzed C-C, C-N, and C-O Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. sigmaaldrich.com In the context of polyhalogenated pyridines like this compound, the differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective and sequential functionalization. Generally, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-OTf > C-Cl. wuxiapptec.com This reactivity gradient is fundamental to achieving regioselectivity in the coupling reactions of this compound analogs.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com For polyhalogenated pyridines, the reaction's regioselectivity is a key consideration. In substrates containing both bromine and chlorine atoms, the C-Br bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. This allows for selective coupling at the bromine-bearing carbon.

In a study on 3,4,5-tribromo-2,6-dimethylpyridine, Suzuki-Miyaura coupling with ortho-substituted phenylboronic acids showed that substitution occurs sequentially, allowing for the isolation of mono-, di-, and tri-arylated products. beilstein-journals.org For this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the C-3 position (C-Br bond). The reaction of 2,4-dichloropyridines has shown that C-4 selective coupling can be achieved using specific catalyst systems, sometimes enhanced by ligand-free conditions. nih.gov The choice of catalyst, ligands, and reaction conditions can influence the outcome, but the inherent reactivity difference between the C-Br and C-Cl bonds is the primary directing factor. nih.govsci-hub.se

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines

| Substrate | Coupling Partner | Catalyst System | Major Product | Reference |

|---|---|---|---|---|

| 2-Bromo-4-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Chloro-2-phenylpyridine | nih.gov |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | 4-Chloro-2-phenylpyridine | nih.gov |

| 3,5-Dibromopyridine | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-Bromo-5-phenylpyridine | beilstein-journals.org |

This table is illustrative and based on general principles of reactivity for dihalopyridines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates and amines. mychemblog.comyoutube.com This reaction has become a cornerstone of medicinal chemistry for installing nitrogen-containing functional groups. mychemblog.com Similar to the Suzuki-Miyaura coupling, the selectivity in polyhalogenated systems is governed by the relative reactivity of the carbon-halogen bonds.

For a substrate like this compound, amination is expected to occur preferentially at the C-3 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond. Studies on dihalopyridines have demonstrated that selective amination can be achieved. For instance, in the reaction of 2-fluoro-4-iodopyridine (B1312466) with amines, the coupling occurs exclusively at the C-4 position (the site of the more reactive iodide). researchgate.net This principle applies to this compound, where the C-Br bond will be the primary site of reaction. The choice of phosphine (B1218219) ligand is critical in Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The regioselectivity of the Sonogashira coupling on polyhalogenated substrates follows the same principles of halide reactivity as other palladium-catalyzed cross-coupling reactions (I > Br > Cl). libretexts.org

When this compound is subjected to Sonogashira coupling conditions, the reaction is anticipated to occur selectively at the C-3 position, replacing the bromine atom. Research on related dihalopyridines supports this selectivity. For example, the Sonogashira coupling of 2-bromo-4-iodo-quinoline results in alkynylation at the more reactive C-4 iodo position. libretexts.org Similarly, studies on 6-bromo-3-fluoro-2-cyanopyridine have shown successful Sonogashira coupling at the bromine-substituted position with a variety of terminal alkynes. soton.ac.uk

The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are generally more reactive than organoboron reagents, which can sometimes lead to different reactivity patterns.

In the context of this compound, the Negishi coupling is also expected to proceed with high selectivity at the C-3 position. The established reactivity trend of aryl halides in palladium-catalyzed cross-couplings holds for the Negishi reaction. The greater reactivity of the C-Br bond over the C-Cl bond directs the organozinc reagent to couple at the C-3 carbon. While organozinc compounds are sensitive to moisture and air, their high reactivity makes the Negishi coupling a powerful tool for C-C bond formation. wikipedia.org

Catalyst Systems and Ligand Effects in Cross-Coupling Methodologies

The success and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the catalyst system, which includes the palladium source and, crucially, the supporting ligands. sigmaaldrich.commdpi.comscite.ai Ligands play a multifaceted role by stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction.

For Suzuki-Miyaura and Buchwald-Hartwig reactions involving pyridyl halides, bulky and electron-rich phosphine ligands are often employed. nih.gov Ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos) have been shown to be highly effective. youtube.com These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—and can help to prevent catalyst deactivation. nih.gov The choice of ligand can also influence the regioselectivity of the reaction, as seen in the C4-selective Suzuki coupling of 2,4-dichloropyridines, where specific N-heterocyclic carbene (NHC) ligands or even ligand-free conditions can alter the reaction's outcome. nih.gov

In Sonogashira couplings, in addition to the palladium catalyst and phosphine ligands, a copper(I) co-catalyst is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org However, copper-free Sonogashira protocols have also been developed, often relying on specific ligand systems to promote the reaction. rsc.org

Table 2: Common Catalyst/Ligand Systems for Cross-Coupling Reactions

| Reaction | Typical Palladium Source | Common Ligands | Role of Ligand |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, Buchwald ligands (e.g., SPhos, XPhos), dppf | Enhance catalyst activity and stability, influence selectivity. |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald ligands (e.g., XPhos, RuPhos), BINAP | Promote oxidative addition and reductive elimination, prevent β-hydride elimination. |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃ | Stabilize Pd(0) species, facilitate catalytic cycle. |

| Negishi | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf, bulky phosphines | Support catalyst activity and functional group tolerance. |

This table provides a general overview of commonly used catalyst systems.

Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination Pathways

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Transmetalation : In this step, the organic group from the organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-R). The exact mechanism of transmetalation can vary depending on the organometallic reagent and the reaction conditions. In the Suzuki-Miyaura reaction, a base is required to activate the organoboron species, forming a borate (B1201080) complex that facilitates the transfer of the organic group to the palladium.

Reductive Elimination : This is the final step of the catalytic cycle, where the two organic groups on the palladium center couple and are eliminated as the final product (Ar-R). libretexts.org The palladium is reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to continue. For reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the palladium complex.

Computational and experimental studies have provided a deeper understanding of these pathways. For instance, monoligated palladium(0) species, L₁Pd(0), are now considered the most active catalytic species in the cross-coupling cycle. acs.org The nature of the ligand (L) significantly impacts each step, from the rate of oxidative addition to the ease of reductive elimination. acs.org In some cases, such as with certain pincer ligands in Negishi coupling, cationic Pd(IV) intermediates have been proposed. nih.gov Understanding these mechanistic details is crucial for the rational design of new catalysts and reaction conditions for the selective functionalization of complex molecules like this compound.

Other Selective Functionalization Reactions

Beyond standard nucleophilic aromatic substitution, the unique electronic landscape of polysubstituted halopyridines allows for other selective functionalization strategies. These methods exploit the specific reactivity of C-H bonds, the formation of organometallic intermediates, and the potential for intramolecular halogen rearrangements to install new functional groups with high regiocontrol.

Direct C-H functionalization on an electron-deficient pyridine ring, especially one bearing multiple halogens, presents a significant challenge. General strategies often result in mixtures of regioisomers. chemrxiv.org To overcome this, methods have been developed that employ blocking or directing groups to achieve position-selective reactions.

One such strategy involves the temporary installation of a blocking group to deactivate certain positions and direct functionalization to a specific site. For instance, a maleate-derived blocking group has been used to enable controlled Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring. chemrxiv.org This approach prevents overalkylation and directs the incoming radical to the desired carbon, providing a practical route to C4-alkylated pyridines from readily available materials. chemrxiv.org After the C-H functionalization step, the blocking group can be removed to yield the C4-functionalized pyridine.

Another approach utilizes designed phosphine reagents to selectively functionalize the C-4 position. researchgate.netnih.gov In this two-step method, a heterocyclic phosphine is first installed at the C-4 position to form a pyridinium (B92312) salt. This salt then acts as an activated intermediate, which can be displaced by a halide nucleophile. researchgate.net Computational studies suggest this C-halogen bond formation proceeds through a stepwise SNAr pathway where the phosphine elimination is the rate-determining step. nih.gov This methodology is particularly valuable for the late-stage halogenation of complex molecules. researchgate.net

| Strategy | Description | Target Position | Key Intermediates | Reference |

|---|---|---|---|---|

| Blocking Group Directed Minisci Reaction | A maleate-derived group temporarily blocks other reactive sites, enabling selective C-H alkylation at the C-4 position via a radical mechanism. | C-4 | Pyridinium species with maleate-derived blocking group | chemrxiv.org |

| Phosphonium (B103445) Salt Displacement | A phosphine reagent is installed at C-4, forming a phosphonium salt that activates the position for subsequent nucleophilic displacement by a halide. | C-4 | C-4 Pyridylphosphonium salt | researchgate.netnih.gov |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In halopyridine analogs, a halogen atom can direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate an adjacent C-H bond, forming a lithiated intermediate. This intermediate can then be trapped with a wide range of electrophiles to introduce new substituents with high precision.

The regioselectivity of lithiation is highly dependent on the substitution pattern of the halopyridine. For instance, the ortho-lithiation of 3-chloropyridine, 3-fluoropyridine, and 3-bromopyridine with LDA occurs selectively at the C-4 position, allowing for the synthesis of 3,4-disubstituted pyridines after quenching with an electrophile. researchgate.net Similarly, 2-chloropyridine (B119429) and 4-chloropyridine (B1293800) can be selectively lithiated at the C-3 and C-3 positions, respectively. researchgate.net The fluorine atom is a particularly effective directing group in these reactions. epfl.ch

In some cases, selective lithiation can lead to the formation of highly reactive pyridyne intermediates. The regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) with n-butyllithium (n-BuLi) at the C-4 position, followed by transmetalation and heating, generates a 3,4-pyridyne. nih.gov This intermediate can then be trapped by nucleophiles, leading to a difunctionalized product. nih.gov This strategy provides a unique pathway for the adjacent double functionalization of the pyridine core. nih.gov

| Substrate | Base | Position of Lithiation | Intermediate/Product Type | Reference |

|---|---|---|---|---|

| 3-Chloropyridine | LDA | C-4 | 4-Lithiated-3-chloropyridine | researchgate.net |

| 3-Bromopyridine | LDA | C-4 | 4-Lithiated-3-bromopyridine | researchgate.net |

| 2-Chloropyridine | LDA | C-3 | 3-Lithiated-2-chloropyridine | researchgate.net |

| 3-Chloro-2-ethoxypyridine | n-BuLi | C-4 | 3,4-Pyridyne | nih.gov |

| 2-Chloropyridine | BuLi-LiDMAE | C-6 | 6-Lithiated-2-chloropyridine | researchgate.net |

The "halogen dance" is a fascinating isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. This reaction is typically base-induced and proceeds through a series of metal-halogen exchange and deprotonation/reprotonation steps involving aryllithium intermediates. researchgate.net This phenomenon offers a powerful method for synthesizing halogenated isomers that are otherwise difficult to access.

For polyhalogenated pyridine analogs, the halogen dance provides a route to novel substitution patterns. A notable example is the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine from a different isomer via a halogen dance reaction. nih.gov This transformation highlights the ability to rearrange the halogen substitution pattern to create highly functionalized intermediates for further chemical manipulation. nih.gov

The reaction can be controlled to achieve high selectivity. For example, a continuous-flow process has been developed for the halogen dance of 2-chloro-3-bromopyridine. researchgate.net By treating the substrate with a base, a (pyridin-4-yl)lithium species is generated, which undergoes the halogen dance, translocating the bromine atom. This lithiated intermediate can be selectively trapped before or after the migration occurs, offering divergent pathways to different isomers. researchgate.net

| Starting Material | Key Reagents | Migrating Halogen | Product Example | Reference |

|---|---|---|---|---|

| 2-Chloro-3-bromopyridine | LDA or Lochmann-Schlosser base | Bromine | Trapped 2-chloro-4-lithiopyridine (after dance) | researchgate.net |

| Halogenated Pyridine Precursor | Base | Iodine/Bromine | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | nih.gov |

| 4,5-Dibromothiazole derivatives | Lithium bis(trimethylsilyl)amide | Bromine | Regioselectively migrated bromo-thiazole | nih.gov |

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chloro 4 Fluoropyridine and Halopyridine Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the distribution of electrons within a molecule, which governs its geometry, stability, and chemical behavior.

Density Functional Theory (DFT) has become a primary method for studying substituted pyridines due to its favorable balance of accuracy and computational cost. mostwiedzy.plnih.gov The B3LYP hybrid functional, combined with Pople-style basis sets like 6-31G* or more extensive ones such as 6-311++G(d,p), is frequently employed to optimize the molecular geometry and calculate electronic properties of halopyridines. mostwiedzy.plresearchgate.netresearchgate.net

Geometry optimization calculations seek the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For halopyridines, studies show that the introduction of halogen substituents leads to predictable changes in the pyridine (B92270) ring's geometry. For instance, in 2-halopyridines, a shortening of the N–C(2) bond is often observed. researchgate.net However, other ring bond distances typically show minimal deviation from those in pyridine itself. researchgate.net DFT calculations on 3-fluoro-, 3-chloro-, and 3-bromopyridine (B30812) have shown that while solvent polarity has a minor influence on the molecular geometry, it can significantly affect other chemical properties. researchgate.net

The table below presents typical optimized geometric parameters for monosubstituted halopyridines, calculated using DFT methods, which serve as a reference for understanding the structure of more complex derivatives like 3-bromo-2-chloro-4-fluoropyridine (B2994893).

Table 1: Calculated Geometric Parameters of Halopyridines using DFT/B3LYP Method

| Parameter | 2-chloropyridine (B119429) researchgate.net | 3-chloropyridine researchgate.net | 2-bromopyridine researchgate.net | 3-bromopyridine researchgate.net |

|---|---|---|---|---|

| Bond Lengths (Å) | ||||

| N1-C2 | 1.336 | 1.333 | 1.339 | 1.334 |

| C2-C3 | 1.381 | 1.384 | 1.383 | 1.386 |

| C3-C4 | 1.391 | 1.388 | 1.391 | 1.389 |

| C4-C5 | 1.390 | 1.392 | 1.390 | 1.391 |

| C5-C6 | 1.385 | 1.384 | 1.385 | 1.384 |

| N1-C6 | 1.337 | 1.336 | 1.337 | 1.336 |

| C-X (Halogen) | 1.745 (C2-Cl) | 1.742 (C3-Cl) | 1.901 (C2-Br) | 1.898 (C3-Br) |

| **Bond Angles (°) ** | ||||

| C6-N1-C2 | 117.8 | 118.6 | 117.5 | 118.6 |

| N1-C2-C3 | 123.6 | 122.3 | 123.6 | 122.2 |

| C2-C3-C4 | 118.8 | 119.3 | 118.8 | 119.1 |

| C3-C4-C5 | 118.4 | 118.6 | 118.4 | 118.7 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. physchemres.org

For substituted pyridines, the distribution and energy of these frontier orbitals are heavily influenced by the nature and position of the substituents. rsc.org DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netresearchgate.net This analysis helps predict the most likely sites for electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing quantitative measures of reactivity. researchgate.netphyschemres.org These include:

Chemical Potential (μ): The tendency of electrons to escape from a system. (μ ≈ (E_HOMO + E_LUMO) / 2)

Chemical Hardness (η): The resistance to change in electron distribution. (η ≈ (E_LUMO - E_HOMO) / 2)

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability. physchemres.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η)

Studies on halopyridines and other substituted systems show a strong correlation between these DFT-calculated descriptors and experimental observations of reactivity, such as redox potentials. core.ac.uk

Table 2: Calculated Electronic Properties and Reactivity Descriptors for 3-Halopyridines

| Parameter | 3-Fluoropyridine researchgate.net | 3-Chloropyridine researchgate.net | 3-Bromopyridine researchgate.net |

|---|---|---|---|

| E_HOMO (eV) | -6.99 | -6.89 | -6.82 |

| E_LUMO (eV) | -0.70 | -0.99 | -1.10 |

| Energy Gap (ΔE, eV) | 6.29 | 5.90 | 5.72 |

| Chemical Potential (μ, eV) | -3.85 | -3.94 | -3.96 |

| Chemical Hardness (η, eV) | 3.15 | 2.95 | 2.86 |

| Electrophilicity Index (ω, eV) | 2.35 | 2.63 | 2.74 |

Calculated in vacuum using DFT/B3LYP/6-311++G(d,p). Data sourced from a study by Tural et al. researchgate.net

Spectroscopic Property Predictions and Correlations

Computational methods are invaluable for interpreting experimental spectra by providing theoretical predictions of spectroscopic properties.

DFT calculations can accurately predict the vibrational frequencies of molecules. wisc.edu By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.net

This correlation is crucial for the definitive assignment of complex vibrational spectra. For halopyridines, studies have successfully assigned the vibrational modes, including C-H stretching, ring stretching and bending, and the characteristic C-X (halogen) stretching and bending vibrations. researchgate.netresearchgate.net For example, in a study of 2- and 3-chloro- and bromopyridines, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set produced results in excellent agreement with experimental values. researchgate.net This allows for a detailed understanding of how substitution patterns affect the vibrational modes of the pyridine ring.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3-Chloropyridine

| Vibrational Mode Assignment | Experimental (Liquid) researchgate.net | Calculated (DFT/B3LYP) researchgate.net |

|---|---|---|

| C-H Stretch | 3073 | 3213 |

| Ring Stretch | 1572 | 1603 |

| Ring Stretch | 1471 | 1494 |

| C-H in-plane bend | 1418 | 1440 |

| Ring Stretch | 1042 | 1055 |

| C-Cl Stretch | 698 | 701 |

| Ring out-of-plane bend | 626 | 625 |

Theoretical calculations are also used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. acs.orgresearchgate.net These values can then be converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Predicting ¹H and ¹³C NMR chemical shifts is particularly useful for structure elucidation. acs.org For substituted pyridines, the chemical shifts are sensitive to the electronic effects of the substituents. pw.edu.plstenutz.eu While achieving high accuracy can be challenging, especially in condensed phases where intermolecular interactions are significant, calculated shifts are often accurate enough to help assign experimental spectra and distinguish between isomers. mdpi.comnih.gov Computational studies have explored the ¹³C chemical shifts for various substituted pyridines, providing a basis for estimating the shifts in polysubstituted derivatives. acs.org

Mechanistic Studies Through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for exploring reaction pathways and elucidating mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products.

For halopyridines, computational modeling has been used to study various reactions. For example, DFT has been employed to calculate potential energy curves for processes like dissociative electron attachment, revealing how halopyridines may break down upon interaction with low-energy electrons. mostwiedzy.pl In other studies, the calculation of activation energies for nucleophilic substitution reactions has helped explain observed differences in reactivity between isomers. wuxiapptec.com Computational investigations have also been instrumental in proposing plausible mechanisms for complex transformations, such as the photochemical rearrangement of pyridine N-oxides, by identifying key intermediates and transition states along the reaction coordinate. acs.org These mechanistic insights are critical for optimizing reaction conditions and designing new synthetic routes.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving halopyridines. By identifying reactants, products, intermediates, and, crucially, transition states, chemists can elucidate detailed reaction mechanisms and predict selectivity.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halopyridines, where the relative reactivity of halogens can be computationally explored. sci-hub.se The mechanism generally proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net However, computational studies using Density Functional Theory (DFT) have revealed that the mechanism can be more nuanced. For some activated systems with good leaving groups (Cl, Br, I), the reaction may proceed through a single-step mechanism without a stable intermediate, featuring a barrierless C-X bond cleavage step. researchgate.net For less reactive or fluorine-substituted systems, the traditional two-step addition-elimination pathway is more common. researchgate.net

The regioselectivity of reactions on the pyridine ring is also a key area of computational study. For electrophilic substitutions, which are generally difficult on the electron-deficient pyridine ring, calculations can predict the most likely site of attack. These reactions often require harsh conditions, but theoretical models help in understanding the electronic factors that direct substitution to the 3-position. chemrxiv.org For nucleophilic attack, the 2- and 4-positions are electronically favored. abertay.ac.uk

Transition state (TS) analysis quantifies the energy barriers (activation energies) for these pathways. For instance, in the halogenation of pyridines via Zincke imine intermediates, DFT calculations have been used to analyze the selectivity-determining deprotonation transition structures. chemrxiv.org These calculations can explain why bromination might show higher regioselectivity than chlorination, attributing it to early versus late transition states based on the stability of the intermediate formed. chemrxiv.org Similarly, in the phosphonation of pyridines, TS calculations show very long C-P bonds (e.g., 2.73–2.79 Å), indicating very early transition states. acs.org

The table below illustrates hypothetical activation energy data for a nucleophilic substitution reaction on a model halopyridine system, demonstrating how computational methods can distinguish between different pathways and leaving groups.

| Halopyridine System | Reaction Pathway | Leaving Group | Calculated ΔG‡ (kcal/mol) | Key Transition State Bond Length (Å) |

|---|---|---|---|---|

| 2-Fluoropyridine | Addition-Elimination | F | 22.5 | C-F: 1.85 |

| 2-Chloropyridine | Addition-Elimination | Cl | 19.8 | C-Cl: 2.20 |

| 2-Bromopyridine | Concerted | Br | 18.1 | C-Br: 2.45 |

| 4-Chloropyridine (B1293800) | Addition-Elimination | Cl | 17.5 | C-Cl: 2.18 |

Solvent Effects on Molecular Parameters and Reactivity

The solvent environment can significantly alter the electronic structure, stability, and reactivity of polar molecules like halopyridines. Computational models, using both implicit (continuum models like PCM) and explicit solvent molecules, can quantify these effects.

Solvent polarity influences reaction rates and pathways. For SNAr reactions, which proceed through charged transition states and intermediates, polar solvents typically accelerate the reaction by stabilizing these species more than the neutral reactants. Computational studies can model this stabilization. For example, the reactivity of 2-halopyridines with an oxygen nucleophile was found to follow the order F > Cl > Br > I in the polar aprotic solvent N-methylpyrrolidone (NMP), a trend predictable by charge-controlled reaction models where the high electronegativity of fluorine makes the C-2 position highly electrophilic. sci-hub.se In contrast, reactions with sulfur nucleophiles in HMPA followed the order I > Br > Cl > F, suggesting the C-X bond cleavage step is rate-determining. sci-hub.se

Solvent can also affect molecular properties such as molar refraction and polarizability. jocpr.com Studies on related drug molecules show that interactions between the solute and solvent (e.g., hydrogen bonding between solvent -OH groups and the pyridine nitrogen) lead to structural perturbations and changes in electronic polarizability. jocpr.com The molar refractivity (RM) and polarizability (α) tend to increase with stronger drug-solvent interactions, indicating a greater distortion of the molecule's electron cloud. jocpr.com

The table below presents hypothetical calculated data on how the dipole moment of this compound might change in different solvent environments, reflecting the molecule's interaction with its surroundings.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Change (%) |

|---|---|---|---|

| Gas Phase | 1.0 | 1.85 | - |

| Toluene | 2.4 | 2.10 | +13.5 |

| Dichloromethane | 8.9 | 2.45 | +32.4 |

| Methanol | 32.7 | 2.88 | +55.7 |

| Water | 80.1 | 3.05 | +64.9 |

Advanced Theoretical Characterization

Beyond reaction pathways, computational methods provide a detailed picture of the intrinsic electronic structure and properties of molecules, such as charge distribution and optical response.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, corresponding to a chemist's Lewis structure. uni-muenchen.dewikipedia.org This method provides insights into charge distribution, hybridization, and stabilizing electronic delocalization effects. uni-muenchen.de

For a molecule like this compound, NBO analysis would reveal a highly polarized structure. The electronegative halogen atoms (F, Cl) and the nitrogen atom would withdraw electron density, resulting in significant positive charges on the ring carbons. The analysis quantifies this through NBO charges. researchgate.net

Furthermore, NBO theory analyzes delocalization in terms of donor-acceptor interactions between filled (donor) NBOs (like bonds or lone pairs) and empty (acceptor) NBOs (typically antibonds). uni-muenchen.de In halopyridines, a key interaction is the donation of electron density from the nitrogen lone pair (LP) into the adjacent C-C and C-X antibonding orbitals (σ). These interactions, particularly the LP(N) → σ(C-C) and LP(N) → σ*(C-X) delocalizations, stabilize the molecule and influence the geometry and reactivity of the ring. The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de The analysis can also highlight hyperconjugative effects from the halogen lone pairs donating into ring antibonds.

The table below shows representative NBO analysis data for a model halopyridine, illustrating charge distribution and key donor-acceptor interactions.

| Atom/Interaction | NBO Charge (e) | Stabilization Energy E(2) (kcal/mol) | Description |

|---|---|---|---|

| N1 | -0.55 | - | Nitrogen Atom |

| C2 (with Cl) | +0.15 | - | Carbon adjacent to N, bonded to Cl |

| C4 (with F) | +0.30 | - | Carbon at para position, bonded to F |

| LP (1) N1 → σ(C2-C3) | - | 22.5 | Nitrogen lone pair delocalization into adjacent C-C antibond |

| LP (1) N1 → σ(C5-C6) | - | 22.1 | Nitrogen lone pair delocalization into adjacent C-C antibond |

| LP (2) Cl → σ*(C2-C3) | - | 3.8 | Chlorine lone pair delocalization into ring antibond |

Non-Linear Optical (NLO) Properties from Hyperpolarizability Calculations

Non-linear optical (NLO) materials exhibit a response that is not proportional to the strength of an applied intense electric field, such as from a laser. youtube.com This property is fundamental to technologies like frequency conversion and optical switching. youtube.com The potential of a molecule for second-order NLO applications is primarily determined by its first hyperpolarizability (β).

Computational chemistry, particularly through finite-field methods, allows for the calculation of polarizability (α) and hyperpolarizability (β, γ) tensors. dtic.mil Molecules with significant NLO properties often possess a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. mdpi.com This "push-pull" structure leads to a large change in dipole moment upon electronic excitation, which is correlated with a large β value.

While the pyridine ring itself is an electron-withdrawing system, its NLO properties can be tuned by substitution. mdpi.com In this compound, all substituents (Br, Cl, F) are electron-withdrawing, which does not create a classic push-pull system. Therefore, the intrinsic first hyperpolarizability (β) is expected to be modest. However, computational studies on related systems show that coordination to metal centers or protonation can dramatically alter and switch NLO responses. mdpi.com Theoretical calculations are essential for predicting how such modifications would enhance the NLO properties of a halopyridine core. The calculations can predict the magnitude of β and its components, guiding the rational design of new NLO materials. mdpi.com

The following table provides calculated NLO properties for pyridine and a hypothetical push-pull substituted pyridine to illustrate the impact of substituents, which can be predicted theoretically.

| Molecule | Dipole Moment (μ, Debye) | Mean Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

|---|---|---|---|

| Pyridine | 2.20 | 65.1 | -25 |

| 4-Aminopyridine | 3.85 | 78.3 | 210 |

| 4-Nitropyridine | 1.75 | 74.5 | -350 |

| 4-Amino-4'-nitrostilbene (Reference) | 8.50 | 250.2 | 15000 |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and structure of 3-Bromo-2-chloro-4-fluoropyridine (B2994893). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (FT-IR and Raman) are indispensable for a comprehensive analysis.

Multinuclear NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise arrangement of atoms within the this compound molecule. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, chemists can confirm the substitution pattern on the pyridine (B92270) ring and assess the sample's purity.

The chemical environment of each nucleus in this compound is unique, leading to distinct signals (chemical shifts) in the NMR spectrum. The electron-withdrawing effects of the halogen substituents (Br, Cl, F) and the nitrogen atom significantly influence these shifts, causing the aromatic protons and carbons to resonate at lower fields (higher ppm values) compared to unsubstituted pyridine. wisc.edu

The interaction between adjacent nuclear spins, known as spin-spin coupling, results in the splitting of NMR signals into multiplets. The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz). youtube.comyoutube.com These constants are invaluable for determining the connectivity of atoms, as their magnitude depends on the number of bonds separating the coupled nuclei. youtube.com In this molecule, couplings between the two protons (H-5 and H-6) and between the protons and the fluorine atom (¹H-¹⁹F coupling) are particularly informative for confirming the substitution pattern. wikipedia.org

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine ring at positions 5 and 6.

H-6: This proton is adjacent to the nitrogen atom and is expected to appear at a lower field (higher ppm). It will be split into a doublet by the adjacent H-5.

H-5: This proton is coupled to H-6 and also to the fluorine atom at position 4. This will likely result in a more complex multiplet, a doublet of doublets.

Expected ¹³C NMR Data: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the electronegative halogens (C-2, C-3, C-4) will be significantly deshielded and shifted downfield. The C-F bond will result in a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings (²JCF, ³JCF) will also be observed for other carbons. acs.org

Expected ¹⁹F NMR Data: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. wikipedia.org A single resonance is expected for the fluorine atom at the C-4 position. This signal's chemical shift is characteristic for an aryl fluoride. ucsb.edu The signal will be split by the adjacent proton at C-5. wikipedia.org

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Relevant Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | |||

| H-5 | ~7.2 - 7.6 | Doublet of Doublets (dd) | ³J(H5-H6), ⁴J(H5-F4) |

| H-6 | ~8.0 - 8.4 | Doublet (d) | ³J(H6-H5) |

| ¹³C | |||

| C-2 | ~150 - 155 | Singlet or Doublet (due to F) | ²J(C2-F4) |

| C-3 | ~115 - 120 | Doublet (due to F) | ²J(C3-F4) |

| C-4 | ~158 - 163 | Doublet | ¹J(C4-F4) (large) |

| C-5 | ~125 - 130 | Doublet | ²J(C5-F4) |

| C-6 | ~145 - 150 | Singlet or Doublet (due to F) | ³J(C6-F4) |

| ¹⁹F | ~ -110 to -120 | Doublet | ⁴J(F4-H5) |

While 1D NMR provides essential data, 2D NMR experiments are often necessary for unambiguous structural confirmation. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the signals for H-5 and H-6 would definitively establish their connectivity, confirming they are on adjacent carbons. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). This would allow for the direct assignment of the C-5 and C-6 resonances based on the already assigned H-5 and H-6 signals. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique for establishing long-range (typically 2- and 3-bond) ¹H-¹³C correlations. youtube.com It would provide definitive evidence for the placement of the substituents. For example, correlations would be expected from H-5 to C-3, C-4, and C-6, and from H-6 to C-2 and C-4. These correlations would unequivocally confirm the entire molecular framework.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is vital for determining the elemental composition of a molecule. researchgate.netnih.gov

For this compound (molecular formula C₅H₂BrClFN), HR-ESI-MS provides an extremely accurate mass measurement of the molecular ion. researchgate.net This experimental mass can be compared to the calculated theoretical mass, confirming the molecular formula with high confidence. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a highly characteristic isotopic pattern in the mass spectrum, which serves as a definitive fingerprint for the presence of these halogens. researchgate.net

Interactive Table: HR-ESI-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₂BrClFN |

| Molecular Weight | 210.43 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 208.90433 Da |

| Expected Ion | [M+H]⁺ |

| Expected m/z (HRMS) | 209.91216 |

| Key Isotopic Features | Complex pattern due to Br and Cl isotopes. |

Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of a molecule. nih.govnih.gov Specific functional groups and structural features have characteristic absorption or scattering frequencies, making these methods excellent for confirming the presence of key bonds within this compound. cdnsciencepub.comcdnsciencepub.com The spectra are often complex due to the low symmetry of the molecule but provide a unique fingerprint. rsc.orgresearchgate.net

Key expected vibrational modes include:

C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.

Aromatic C=C and C=N stretching: A series of bands in the 1400–1600 cm⁻¹ region are characteristic of the pyridine ring.

C-F stretching: A strong absorption band is expected in the 1200–1300 cm⁻¹ range.

C-Cl stretching: Found in the 600–800 cm⁻¹ region.

C-Br stretching: Appears at lower frequencies, typically in the 500–600 cm⁻¹ range.

Interactive Table: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring Stretch (C=C, C=N) | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1200 - 1300 | IR (Strong) |

| C-Cl Stretch | 600 - 800 | IR |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Positional Assignment and Purity Assessment

Solid-State Characterization

Information from commercial suppliers indicates that this compound exists as a liquid at standard room temperature and pressure. sigmaaldrich.com Therefore, solid-state characterization techniques such as X-ray crystallography, which determines the precise three-dimensional arrangement of atoms and molecules in a crystal lattice, would require the sample to be frozen. Such an analysis would provide definitive proof of the molecular structure and reveal details about intermolecular interactions (e.g., halogen bonding, π–π stacking) in the solid state. Other techniques like Differential Scanning Calorimetry (DSC) could be used to determine the melting point and identify any potential polymorphic phase transitions upon cooling and heating.

Chromatographic and Separation Science Methods for Analysis and Purification

Chromatographic techniques are indispensable for the analysis and purification of this compound, from monitoring its synthesis to ensuring the purity of the final product.

Ultra-Performance Liquid Chromatography (UPLC) and its hyphenated form, Liquid Chromatography-Mass Spectrometry (LC-MS), are cornerstone techniques for the analysis of non-volatile or thermally labile compounds like this compound. bldpharm.comresearchgate.net

Reaction Monitoring: During synthesis, small aliquots of the reaction mixture can be periodically injected into an LC-MS system. This allows chemists to track the consumption of starting materials and the formation of the desired product in near real-time. The high separation efficiency of UPLC can resolve the product from reactants, intermediates, and by-products, while the mass spectrometer provides mass-to-charge ratio (m/z) information, confirming the identity of each component. researchgate.net

Purity Assessment: Once the reaction is complete, UPLC with a UV detector or an evaporative light scattering detector (ELSD) is used to determine the purity of the crude or purified product. The area under the peak corresponding to this compound, relative to the total area of all peaks, gives a quantitative measure of its purity.

Quantitation: For quantitative analysis, a calibration curve is constructed using certified reference standards of the compound. ekb.eg This allows for the precise determination of the concentration of this compound in a given sample. LC-MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and selectivity for trace-level quantitation. ekb.eg

Table 2: Typical UPLC/LC-MS Method Parameters for Analysis of this compound

| Parameter | Typical Setting | Purpose |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) | The stationary phase that separates components based on hydrophobicity. Small particles in UPLC allow for higher resolution and speed. |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | The solvent system that carries the sample through the column. Formic acid helps to improve peak shape and ionization efficiency. |

| Gradient | Linear gradient from 5% B to 95% B over 5 minutes | A changing solvent composition to effectively elute compounds with a range of polarities. |

| Flow Rate | 0.5 mL/min | The speed at which the mobile phase moves through the column. |

| Column Temperature | 40 °C | Maintained to ensure reproducible retention times. |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode | A soft ionization technique suitable for polar molecules, creating protonated molecular ions [M+H]⁺. |

| MS Detection | Full Scan (m/z 100-500) or Selected Ion Monitoring (SIM) for m/z 210.9 (for ¹²C₅H₂⁷⁹Br³⁵Cl¹⁹F¹N) | Full scan detects all ions in a range, while SIM focuses on the specific mass of the target compound for higher sensitivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. nih.govmdpi.com While this compound itself may have limited volatility, GC-MS is highly effective for analyzing volatile impurities, starting materials, or side products that may be present in a sample. researchgate.netnih.gov

In this technique, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various components of the mixture, causing them to separate based on their boiling points and polarities. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Table 3: Illustrative GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Typical Setting | Rationale |

| GC Column | HP-5ms (5%-phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A common, relatively non-polar column suitable for a wide range of volatile organic compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of volatile analytes. |

| Oven Program | Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min | A temperature gradient to separate compounds with different boiling points effectively. |

| MS Ionization | Electron Ionization (EI) at 70 eV | A hard ionization technique that creates reproducible fragmentation patterns for library matching. |

| MS Detector | Quadrupole Mass Analyzer | Scans a specified mass range (e.g., m/z 40-450) to detect eluting compounds. |

| Transfer Line Temp | 280 °C | Prevents condensation of analytes as they pass from the GC to the MS. |

Following a synthesis, the target compound often needs to be separated from unreacted starting materials, reagents, and by-products. Flash column chromatography is a rapid and efficient form of preparative liquid chromatography widely used for this purpose. orochem.comchromtech.com

The technique involves packing a glass or plastic column with a solid stationary phase, most commonly silica (B1680970) gel. rochester.edu The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase), pre-determined by thin-layer chromatography (TLC) analysis, is passed through the column under moderate pressure (typically using compressed air or a pump). chromtech.comrochester.edu Components of the mixture travel down the column at different rates based on their affinity for the stationary phase versus the mobile phase. Fractions are collected as the solvent elutes from the bottom of the column, and those containing the pure product are combined and concentrated to yield the purified this compound.

Table 4: Typical Setup for Flash Column Chromatography Purification

| Parameter | Description | Example |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (e.g., 40-63 µm particle size) |

| Mobile Phase | The solvent or mixture of solvents used to elute the compounds. | A gradient of Ethyl Acetate in Hexanes (e.g., starting from 0% to 20% Ethyl Acetate) |

| Loading Method | How the crude sample is introduced to the column. | Dry loading (adsorbed onto a small amount of silica) or direct liquid injection. rochester.edu |

| Elution Mode | The process of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition). |

| Detection Method | How the eluting compounds are monitored. | Thin-Layer Chromatography (TLC) analysis of collected fractions. |

Q & A

Q. What are the key synthetic routes for preparing 3-bromo-2-chloro-4-fluoropyridine, and how can purity be optimized?

Methodological Answer:

- Halogenation Strategies: Sequential halogenation of pyridine derivatives is common. For example, fluorination via Balz-Schiemann reaction (using NaNO₂/HF) followed by bromination/chlorination with PCl₅ or Br₂/FeBr₃ under controlled temperatures (40–60°C) .

- Purity Optimization: Use high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile) to achieve >98% purity. Monitor reaction intermediates via GC-MS to minimize side products like 3-Bromo-2-chloro-5-fluoropyridine .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Identify substitution patterns using deuterated solvents (CDCl₃ or DMSO-d₆). The deshielding of C-4 due to fluorine’s electronegativity is typically observed at ~160 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): Confirm molecular weight (MW: 210.44 g/mol) and isotopic patterns (Br/Cl) .

- Computational Modeling: DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution and reactivity sites, aiding in understanding nucleophilic substitution preferences .

Q. What are the standard protocols for handling and storing this compound safely?

Methodological Answer:

- Safety Measures: Use PPE (gloves, goggles) in a fume hood. Avoid exposure to moisture to prevent hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber glass vials .

- Decontamination: Neutralize spills with 10% sodium bicarbonate solution followed by ethanol rinsing .

Advanced Research Questions

Q. How does the regioselectivity of cross-coupling reactions vary with this compound’s halogen positions?

Methodological Answer:

- Suzuki-Miyaura Coupling: The bromine at C-3 reacts preferentially with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C), leaving Cl/F substituents intact. Chlorine at C-2 requires harsher conditions (e.g., CuI/1,10-phenanthroline at 120°C) .

- Contradictions in Reactivity: Conflicting reports on Cl vs. F activation may arise from solvent polarity effects. Use kinetic studies (e.g., in situ IR monitoring) to resolve discrepancies .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Methodological Answer:

- Acidic Hydrolysis: Fluorine’s electron-withdrawing effect stabilizes the ring against H⁺ attack at C-4. Chlorine at C-2 undergoes slow SNAr substitution in concentrated H₂SO₄ .

- Basic Conditions: NaOH/EtOH promotes dehalogenation at C-3 (Br) via radical intermediates, detected by EPR spectroscopy. Compare with 3-Bromo-2-chloro-6-methylpyridine (mp 30–35°C) to assess steric effects .

Q. How can computational chemistry predict the reactivity of this compound in drug discovery contexts?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Fluorine’s hydrophobic π-stacking and halogen bonding are critical for binding affinity .

- ADMET Prediction: Tools like SwissADME assess logP (calculated ~2.1) and metabolic stability, highlighting potential for CNS penetration .

Q. What strategies mitigate contradictions in reported melting points and spectral data for halogenated pyridines?

Methodological Answer:

- Data Reconciliation: Compare DSC (Differential Scanning Calorimetry) thermograms across studies. For example, 3-Bromo-2-chloropyridine (mp 52–57°C) vs. 5-Bromo-2-chloropyridine (mp 70–72°C) .

- Collaborative Validation: Share raw NMR/FTIR datasets via platforms like Zenodo to resolve inconsistencies in peak assignments .

Retrosynthesis Analysis